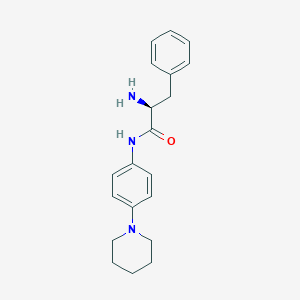

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide

Description

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide is a chiral propanamide derivative featuring a phenyl group at the β-position of the amino acid backbone and a 4-(piperidin-1-yl)phenyl substituent on the amide nitrogen.

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl-N-(4-piperidin-1-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c21-19(15-16-7-3-1-4-8-16)20(24)22-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12,19H,2,5-6,13-15,21H2,(H,22,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNONNFHLOPFKOP-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627599 | |

| Record name | N-[4-(Piperidin-1-yl)phenyl]-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663948-79-6 | |

| Record name | N-[4-(Piperidin-1-yl)phenyl]-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and 4-(piperidin-1-yl)aniline.

Coupling Reaction: The key step involves coupling the amino acid with the aniline derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of analgesics and anti-inflammatory agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physical Properties

The compound shares a propanamide core with analogs listed in and . Key differences lie in substituents on the aromatic rings and the nitrogen-containing heterocycles.

Table 1: Structural and Physical Comparison

Key Observations :

- Amino Group vs.

- Piperidinyl vs. Pyrrolidinyl : Compound 12f (piperidine) has a lower melting point (116.8–117.8°C) than 12g (pyrrolidine, 163.6–165.5°C), likely due to pyrrolidine’s smaller ring size and stronger intermolecular packing .

- Complexity : The compound in introduces stereochemistry (S/R configurations) and an imidazole ring, which could enhance selectivity in biological systems but complicate synthesis .

Biological Activity

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This compound exhibits a unique structural configuration that allows it to interact with various molecular targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its significant role in drug design. Its structure can be represented as follows:

This compound is characterized by the presence of an amine group, a phenyl group, and a piperidine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, influencing various signaling pathways. Specific interactions include:

- Monoamine Oxidase Inhibition : Some studies suggest that piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have therapeutic implications in mood disorders and neurodegenerative diseases .

- Anticancer Activity : The compound has shown potential anticancer properties, possibly through the induction of apoptosis in cancer cells or by inhibiting cell proliferation. Research indicates that similar piperidine derivatives have been effective against various cancer cell lines .

Anticancer Properties

A notable study evaluated the cytotoxic effects of this compound on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that the compound exhibited significant antiproliferative activity at concentrations as low as 6.25 μM .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 6.25 |

| MCF-7 | 6.25 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. It has been reported that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. This inhibition may enhance cholinergic signaling in the brain .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other piperidine derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| Piperine | Antioxidant, anti-inflammatory | |

| Evodiamine | Anticancer, anti-inflammatory | |

| Matrine | Antiproliferative | |

| Berberine | Antimicrobial, anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.